Cas no 383127-27-3 (2-(2-methylbenzyl)pyrrolidine)

2-(2-methylbenzyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methylbenzyl)pyrrolidine
- 2-(2-Methyl-benzyl)-pyrrolidine
- 383127-27-3
- G34833
- AKOS016343576
- Z285198452
- CS-0261134
- DB-391429
- MFCD02663439
- BBL020552
- SCHEMBL1485223
- 2-(2-methylbenzyl)pyrrolidine, AldrichCPR
- AKOS000156958
- STK893241
- EN300-77224
- 2-[(2-methylphenyl)methyl]pyrrolidine
- AEVCYCAGTSOXAE-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C12H17N/c1-10-5-2-3-6-11(10)9-12-7-4-8-13-12/h2-3,5-6,12-13H,4,7-9H2,1H3
- InChI Key: AEVCYCAGTSOXAE-UHFFFAOYSA-N
- SMILES: CC1=CC=CC=C1CC2CCCN2
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12Ų
2-(2-methylbenzyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-77224-2.5g |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95.0% | 2.5g |
$503.0 | 2025-02-20 | |
Enamine | EN300-77224-0.25g |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
Enamine | EN300-77224-0.5g |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
TRC | M223513-1g |
2-(2-Methylbenzyl)pyrrolidine |
383127-27-3 | 1g |
$ 340.00 | 2022-06-04 | ||
TRC | M223513-100mg |
2-(2-Methylbenzyl)pyrrolidine |
383127-27-3 | 100mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-77224-1.0g |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95.0% | 1.0g |
$256.0 | 2025-02-20 | |
Enamine | EN300-77224-10.0g |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95.0% | 10.0g |
$1101.0 | 2025-02-20 | |
Enamine | EN300-77224-0.05g |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95.0% | 0.05g |
$42.0 | 2025-02-20 | |
Aaron | AR00I88F-100mg |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95% | 100mg |
$116.00 | 2025-02-28 | |
Aaron | AR00I88F-500mg |
2-[(2-methylphenyl)methyl]pyrrolidine |
383127-27-3 | 95% | 500mg |
$266.00 | 2025-02-28 |
2-(2-methylbenzyl)pyrrolidine Related Literature
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on 2-(2-methylbenzyl)pyrrolidine
Introduction to 2-(2-methylbenzyl)pyrrolidine (CAS No. 383127-27-3) in Modern Chemical and Pharmaceutical Research
2-(2-methylbenzyl)pyrrolidine, identified by the chemical abstracts service number 383127-27-3, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The compound's molecular framework, featuring a pyrrolidine ring substituted with a 2-methylbenzyl group, presents unique opportunities for medicinal chemistry exploration.
The pyrrolidine core is a common motif in biologically active molecules, known for its ability to enhance binding affinity and metabolic stability. When coupled with the 2-methylbenzyl moiety, the compound exhibits enhanced lipophilicity, making it a promising candidate for oral administration and membrane permeability improvement. These characteristics are particularly valuable in the design of novel therapeutics targeting neurological and cardiovascular disorders.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of 2-(2-methylbenzyl)pyrrolidine. Molecular dynamics simulations and quantum mechanical calculations suggest that this compound can interact effectively with biological targets, including enzymes and receptors involved in disease pathways. Such insights have accelerated the development of structure-activity relationship (SAR) studies, allowing researchers to optimize the compound's efficacy and selectivity.
In the context of drug discovery, 2-(2-methylbenzyl)pyrrolidine has been explored as a scaffold for kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various cancers and inflammatory diseases. Preclinical studies indicate that derivatives of this compound exhibit inhibitory activity against specific kinases, with potential therapeutic implications. The 2-methylbenzyl group appears to modulate the compound's binding affinity, enhancing its interaction with target proteins while minimizing off-target effects.
The synthesis of 2-(2-methylbenzyl)pyrrolidine involves multi-step organic transformations, including cyclization reactions and nucleophilic substitutions. Advances in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for large-scale pharmaceutical applications. Catalytic processes, such as transition metal-catalyzed cross-coupling reactions, have been particularly effective in constructing the pyrrolidine ring system efficiently.
Emerging research also highlights the potential of 2-(2-methylbenzyl)pyrrolidine in material science applications. Its unique molecular architecture makes it suitable for developing novel polymers and coatings with enhanced mechanical strength and thermal stability. These materials could find applications in industries requiring durable yet flexible products, such as automotive manufacturing and construction.
The compound's solubility profile presents another area of interest. While relatively poorly soluble in water, its solubility can be improved through salt formation or by incorporating hydrophilic groups into its structure. This property is critical for formulating drugs that require controlled release or targeted delivery systems.
Regulatory considerations are also essential when evaluating 2-(2-methylbenzyl)pyrrolidine for pharmaceutical use. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards required for clinical trials and commercialization. Toxicological assessments have been conducted to evaluate its safety profile, providing valuable data for risk-benefit analyses.
The integration of machine learning algorithms has further accelerated the discovery process for compounds like 383127-27-3. Predictive models can identify optimal synthetic routes and predict biological activity based on structural features alone. This approach has reduced the time required to screen large libraries of compounds, enabling faster identification of lead candidates for further development.
Future directions in research may explore derivatization strategies to enhance the therapeutic potential of 2-(2-methylbenzyl)pyrrolidine. Functionalization at different positions on the pyrrolidine ring or replacing the 2-methylbenzyl group with other aryl or heteroaryl moieties could yield novel analogs with improved pharmacological properties. Such modifications may expand its utility in treating a broader range of diseases.
The interdisciplinary nature of modern chemical research underscores the importance of collaboration between synthetic chemists, medicinal chemists, biochemists, and pharmacologists. By leveraging expertise across these fields, researchers can maximize the potential of compounds like 383127-27-3, driving innovation in drug discovery and development.
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